ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative functionalized with a 2,5-dimethylfuran-3-amido group at the 5-position and an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-23-17(22)14-9-18-20-6-5-12(8-15(14)20)19-16(21)13-7-10(2)24-11(13)3/h5-9H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKWLTIRONBPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Pyrazolo[1,5-a]pyridine-3-carboxylate core with a reactive site at position 5.
- 2,5-Dimethylfuran-3-carboxylic acid , which serves as the acylating agent for the amide functionality.
Key synthetic steps include:
- Construction of the pyrazolo[1,5-a]pyridine scaffold via cross-dehydrogenative coupling (CDC).
- Introduction of an amino group at position 5 for subsequent acylation.
- Preparation and activation of the furan-carboxylic acid derivative.
- Amide bond formation between the heterocyclic amine and acylating agent.
Synthesis of the Pyrazolo[1,5-a]Pyridine Core
Cross-Dehydrogenative Coupling (CDC) Approach
The pyrazolo[1,5-a]pyridine core is synthesized via a CDC reaction between N-amino-2-iminopyridine derivatives and β-ketoesters, as demonstrated by Singh et al.. Ethyl acetoacetate (2a ) reacts with N-amino-2-iminopyridine (1a ) under oxidative conditions to form the pyrazolo[1,5-a]pyridine skeleton.
Reaction Optimization
Critical parameters for maximizing yield include:
- Catalyst : Pd(OAc)₂ (10 mol%).
- Solvent : Ethanol with acetic acid (6 equiv).
- Atmosphere : Oxygen (94% yield under O₂ vs. 6% under Ar).
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 4 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
This method reliably installs substituents at positions 2, 3, 5, and 7 of the pyrazolo[1,5-a]pyridine core. For example, using ethyl acetoacetate introduces a methyl group at position 2 and an ester at position 3.
Preparation of 2,5-Dimethylfuran-3-Carboxylic Acid
The acylating agent is synthesized from ethyl 2,5-dimethylfuran-3-carboxylate (, PubChem CID: 141457):
Amide Bond Formation
The 5-amino-pyrazolo[1,5-a]pyridine-3-carboxylate reacts with activated 2,5-dimethylfuran-3-carboxylic acid under standard amidation conditions:
Schotten-Baumann Reaction
$$ \text{5-Amino derivative} + \text{Acid chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Amide} $$
Alternative Synthetic Routes
One-Pot CDC-Amidation Strategy
Recent advances enable tandem CDC and amidation by incorporating pre-functionalized β-ketoesters bearing protected amine groups. Deprotection and in situ acylation streamline the synthesis.
Solid-Phase Synthesis
Immobilized pyrazolo[1,5-a]pyridine cores on Wang resin allow iterative amidation and purification, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the ester group yields the corresponding alcohol .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2,5-dimethylfuran with appropriate amines and carboxylic acids under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.
Biological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | |
| This compound | Escherichia coli | 18 |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Molecular docking studies have shown promising interactions between the compound and COX enzymes.
Table 2: Anti-inflammatory Activity Data
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Biological Chemistry, this compound was tested against a panel of microbial pathogens. The results indicated that the compound exhibited strong antibacterial activity comparable to standard antibiotics. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
A recent publication explored the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyridine derivatives. The study highlighted that this compound effectively reduced inflammation in animal models by inhibiting COX pathways. This finding suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyridine core is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrazolo[1,5-a]pyridine derivatives and their substituent-driven properties:
Key Observations:
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl derivative (CAS 1260770-97-5) exhibits higher hydrophilicity compared to the target compound’s lipophilic furan-amido group, which may influence membrane permeability .
- Biological Activity: The diethylamino-methyl isoxazole derivative (C₂₄H₂₆N₄O₃, Mr = 418.49 g/mol) demonstrated antitumor activity in preliminary studies, attributed to its isoxazole core and tertiary amine functionality . The target compound’s furan-amido group may similarly engage in π-π stacking or H-bonding but lacks the basic amine, possibly reducing solubility.
Pharmacological Potential
- Antimicrobial Activity: Pyrazolo[1,5-a]pyridines with amide-linked substituents, such as N-[3-(4-quinazoliny)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones, show antifungal activity against Fusarium graminearum and Valsa mali at 50 µg/mL . The target compound’s amide group may confer similar activity.
- Antitumor Activity : Isoxazole-containing pyrazolo[1,5-a]pyridines exhibit cytotoxicity via kinase inhibition (e.g., Aurora kinase) . The furan-amido group’s planar structure could mimic ATP-binding motifs but requires validation.
Biological Activity
Ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
- IUPAC Name : this compound
The presence of the pyrazolo and pyridine rings in its structure suggests potential interactions with various biological targets.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of pyrazolo-pyridine compounds exhibit significant anti-inflammatory effects. For instance, a related compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 90% in vitro. This reduction is attributed to the inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH scavenging assay. The compound demonstrated a dose-dependent increase in radical scavenging activity, achieving an inhibition percentage comparable to that of established antioxidants like ascorbic acid at higher concentrations .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Enzyme Inhibition
Research has also highlighted the inhibitory effects of this compound on specific enzymes linked to disease progression. For instance, it has shown promise as a COX-2 inhibitor, which is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs .
Study 1: Anti-inflammatory Effects
A study involving rats with induced osteoarthritis treated with this compound showed a marked decrease in serum levels of inflammatory markers like C-reactive protein (CRP) and creatine kinase (CK). Histopathological examinations revealed reduced synovial inflammation and cartilage degradation compared to control groups .
Study 2: Anticancer Efficacy
In another investigation, the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
